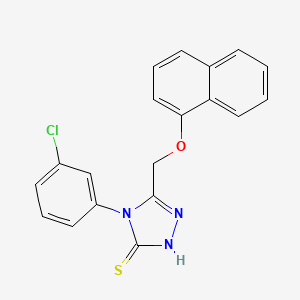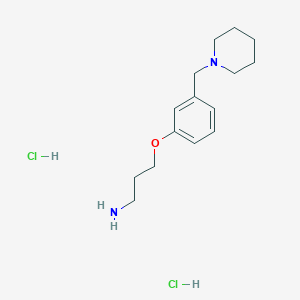
3-(Benzylthio)-2-hydroxybenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Benzylthio)-2-hydroxybenzaldehyde is an organic compound characterized by the presence of a benzylthio group attached to a hydroxybenzaldehyde core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylthio)-2-hydroxybenzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with benzylthiol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution of the hydroxyl group by the benzylthio group. The reaction is typically conducted in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(Benzylthio)-2-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol.
Major Products Formed
Oxidation: 3-(Benzylthio)-2-hydroxybenzoic acid.
Reduction: 3-(Benzylthio)-2-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
作用机制
The specific mechanism of action of 3-(Benzylthio)-2-hydroxybenzaldehyde depends on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzylthio group can enhance the compound’s ability to penetrate cell membranes, while the hydroxybenzaldehyde core can interact with various biological targets.
相似化合物的比较
Similar Compounds
3-(Benzylthio)benzaldehyde: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
2-Hydroxybenzaldehyde: Lacks the benzylthio group, which may reduce its ability to penetrate cell membranes.
3-(Benzylthio)-4-hydroxybenzaldehyde: Similar structure but with the hydroxyl group in a different position, potentially leading to different reactivity and biological activity.
Uniqueness
3-(Benzylthio)-2-hydroxybenzaldehyde is unique due to the presence of both the benzylthio and hydroxybenzaldehyde groups, which confer specific chemical and biological properties
属性
分子式 |
C14H12O2S |
|---|---|
分子量 |
244.31 g/mol |
IUPAC 名称 |
3-benzylsulfanyl-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C14H12O2S/c15-9-12-7-4-8-13(14(12)16)17-10-11-5-2-1-3-6-11/h1-9,16H,10H2 |
InChI 键 |
NGHUNEFMXIIYMY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CSC2=CC=CC(=C2O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



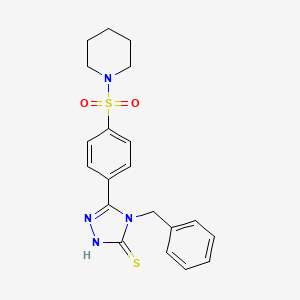

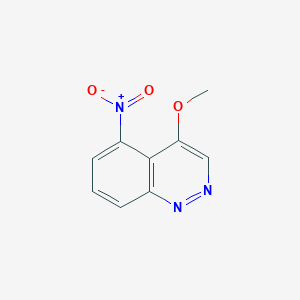

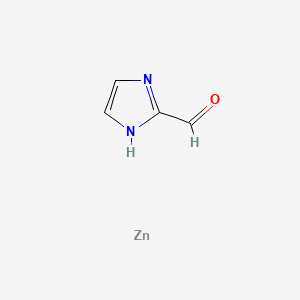
![4-(Benzo[D][1,3]dioxol-5-YL)cyclohexanamine](/img/structure/B11764440.png)

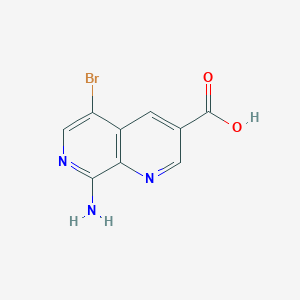
![6-Chlorobenzo[D]isothiazole](/img/structure/B11764473.png)
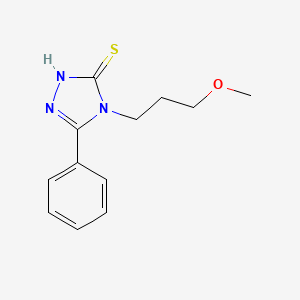
![(Dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanamine](/img/structure/B11764487.png)
